4-fluoro-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
4-Fluoro-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. This compound is characterized by a fused oxazepine ring system with a sulfonamide group at position 2 and a fluoro-methyl-substituted benzene ring. Its molecular formula is C₂₀H₁₅FN₂O₄S, with an average mass of 398.408 g/mol and a monoisotopic mass of 398.073656 g/mol . The structural uniqueness of this compound lies in the combination of the oxazepine scaffold and the sulfonamide moiety, which are common in pharmaceuticals targeting neurological or inflammatory pathways.
Properties
IUPAC Name |
4-fluoro-3-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S/c1-12-10-14(7-8-16(12)21)28(25,26)23-13-6-9-18-15(11-13)20(24)22-17-4-2-3-5-19(17)27-18/h2-11,23H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGSEXPRIMWNIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a fluorine atom, a sulfonamide group, and a fused heterocyclic framework. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C21H17FN2O4S
- Molecular Weight : 412.4 g/mol
- CAS Number : 922010-14-8
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and cholinesterases. These enzymes are critical in inflammatory processes and neurodegenerative diseases.
- Receptor Modulation : It may interact with nuclear receptors such as RORγ, which is involved in immune response regulation and could influence inflammatory pathways.
- Antioxidant Activity : The presence of the fluorine atom may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
In Vitro Studies
Recent studies have evaluated the biological activity of similar compounds within the same chemical family. For instance:
- A series of derivatives were tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , revealing moderate inhibitory effects with IC50 values ranging from 10.4 μM to 24.3 μM for various derivatives .
- Compounds with halogen substitutions exhibited varied activities against COX-2 and LOX enzymes, indicating that electronic effects from substituents significantly influence their inhibitory potency .
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| 3b | AChE | 10.4 |
| 3e | BChE | 7.7 |
| 3c | AChE | 18.1 |
| 3d | BChE | 15.6 |
Case Studies
- Anti-inflammatory Effects : In a study examining anti-inflammatory properties, derivatives of dibenzo[b,f][1,4]oxazepine were shown to significantly reduce inflammation markers in vitro, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases .
- Neuroprotective Potential : The compound's structural analogs have been investigated for neuroprotective effects against oxidative stress in neuronal cell lines, highlighting its potential role in treating neurodegenerative disorders such as Alzheimer's disease .
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows it to act as a selective inhibitor of certain biological pathways. Research indicates that derivatives of dibenzo[b,f][1,4]oxazepin compounds can selectively bind to dopamine receptors, particularly the D2 receptor, which is crucial in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease .
Antimicrobial Activity
Sulfonamides are widely recognized for their antimicrobial properties. Preliminary studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. For example:
| Compound Type | Target Organism | Activity |
|---|---|---|
| 4-Fluoro Derivative | Escherichia coli | Significant antibacterial activity |
| 4-Fluoro Derivative | Candida albicans | Notable antifungal activity |
These findings suggest that the compound may also possess similar antimicrobial properties due to its structural similarities with other effective sulfonamides.
Biological Pathway Probing
The unique structure of this compound allows it to serve as a biological probe , enabling researchers to study specific pathways and interactions within cellular systems. Understanding how this compound interacts with various enzymes or receptors can provide insights into its therapeutic potential.
Case Study 1: Dopamine Receptor Interaction
Research has focused on the interaction of dibenzo[b,f][1,4]oxazepin derivatives with dopamine receptors. A study highlighted the selective affinity of these compounds for the D2 receptor, suggesting their potential use in developing treatments for disorders related to dopamine dysregulation .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated various sulfonamide derivatives against common pathogens. The results indicated that compounds structurally related to 4-fluoro-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide demonstrated significant activity against both Gram-positive and Gram-negative bacteria, supporting its exploration as an antimicrobial agent.
Comparison with Similar Compounds
10-Methyl vs. 3-Methyl Substitution
A closely related analog, 4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide , differs only in the position of the methyl group (10-methyl vs. 3-methyl). This positional isomerism impacts steric and electronic properties. The 10-methyl analog has a molecular mass of 398.408 g/mol , identical to the target compound, but the methyl group’s placement may alter binding affinity to biological targets due to differences in spatial orientation .
10-Acetyl Substitution
The compound N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide introduces an acetyl group at position 10, increasing the molecular mass to 408.47 g/mol . The acetyl group enhances hydrophobicity and may influence metabolic stability by introducing a site for enzymatic hydrolysis .
Core Heteroatom Variations: Oxazepine vs. Thiazepine
Replacing the oxygen atom in the oxazepine ring with sulfur yields dibenzo[b,f][1,4]thiazepine derivatives (e.g., compounds 47–49 in ). For example, N-(3-(dimethylamino)propyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide exhibits a sulfur atom in the seven-membered ring. This substitution alters electronic properties (increased polarizability) and may enhance binding to targets like the D2 dopamine receptor, as seen in thiazepine-based antagonists .
Functional Group Modifications: Sulfonamide vs. Acetamide
In 2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide (), the sulfonamide group is replaced with an acetamide. The synthesis of this compound involves coupling with α-halogenated ketones, a route distinct from the sulfonamide-focused methodologies in .
Key Data Tables
Table 1. Structural and Molecular Comparisons
Research Findings and Implications
Substituent Position Matters : The 3-methyl group in the target compound may confer better steric compatibility with target receptors compared to 10-methyl analogs .
Thiazepine vs. Oxazepine : Thiazepine derivatives (e.g., compound 47 ) show promise as D2 receptor antagonists, suggesting that the oxazepine core in the target compound could be optimized for neurological applications by modifying heteroatoms .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges and methodologies for synthesizing 4-fluoro-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide?
- Methodology : The synthesis involves multi-step reactions, including sulfonamide coupling, heterocyclic ring formation, and functional group modifications. Critical steps include:
- Sulfonamide linkage : Reacting 4-fluoro-3-methylbenzenesulfonyl chloride with the dibenzo[b,f][1,4]oxazepine amine under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .
- Oxazepine core formation : Cyclization via intramolecular nucleophilic substitution, requiring precise temperature control (80–100°C) and catalysts like Pd(OAc)₂ for regioselectivity .
- Purity optimization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using HPLC (>98% purity) and ¹H/¹³C NMR .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodology : Combine spectroscopic and chromatographic techniques:
- NMR spectroscopy : Confirm aromatic proton environments (e.g., fluorine-induced shifts at δ 7.2–8.1 ppm) and sulfonamide NH resonance (δ 10–11 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 455.12) and isotopic patterns consistent with fluorine and sulfur .
- X-ray crystallography : Resolve the oxazepine ring conformation and sulfonamide geometry, if single crystals are obtainable .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Key data :
| Solvent | Solubility (mg/mL) | Stability (pH 7.4, 25°C) |
|---|---|---|
| DMSO | >50 | >48 hours |
| Water | <0.1 | <6 hours |
| Ethanol | 10–15 | 24–48 hours |
- Methodology : Use shake-flask assays for solubility and accelerated stability studies (HPLC monitoring) .
Advanced Research Questions
Q. How does the fluoromethyl-sulfonamide moiety influence binding affinity to biological targets (e.g., enzymes or receptors)?
- Mechanistic insights :
- The fluorine atom enhances electronegativity, strengthening hydrogen bonds with active-site residues (e.g., Tyr or Lys in kinases) .
- The sulfonamide group acts as a hydrogen-bond acceptor, mimicking natural substrates (e.g., ATP in kinase inhibition assays) .
- Experimental design :
- Perform molecular docking (AutoDock Vina) to predict binding poses .
- Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify dissociation constants (Kd) .
Q. What strategies can optimize the compound’s pharmacokinetic properties without compromising bioactivity?
- Approaches :
- Prodrug modification : Introduce ester groups at the sulfonamide NH to enhance oral bioavailability .
- Lipophilicity adjustment : Replace the methyl group with a trifluoromethyl group to improve membrane permeability (logP optimization via HPLC) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Root causes : Variability in assay conditions (e.g., ATP concentrations in kinase assays) or impurity-driven off-target effects.
- Mitigation :
- Standardize assays using commercial reference inhibitors (e.g., staurosporine for kinases) .
- Re-test the compound after rigorous purification (preparative HPLC) and confirm batch-to-batch consistency via LC-MS .
Q. What flow-chemistry approaches could improve the scalability of its synthesis?
- Methodology :
- Use continuous-flow reactors for exothermic steps (e.g., sulfonamide coupling) to enhance safety and yield .
- Optimize residence time (2–5 minutes) and temperature (50–70°C) using design-of-experiments (DoE) software (e.g., MODDE) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
